molecular formula C18H18Cl2N6O B5993870 N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B5993870
M. Wt: 405.3 g/mol
InChI Key: GIVCBZOQIOCYQR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism , and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking the phosphorylation of downstream substrates involved in pro-survival signaling pathways. Its high selectivity profile makes it a valuable chemical probe for dissecting the complex roles of PIM kinases in oncogenesis and tumor maintenance. Research utilizing this inhibitor is primarily focused on investigating its efficacy in preclinical models of cancer, particularly in acute myeloid leukemia (AML) and multiple myeloma , where PIM kinase activity contributes to disease progression and therapy resistance. Studies aim to elucidate the compound's ability to induce apoptosis and synergize with other therapeutic agents, providing critical insights for developing novel combination treatment strategies. This reagent is intended for research use only to further the understanding of PIM kinase biology and its validation as a therapeutic target in oncology.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N6O/c1-11-22-23-16-4-5-17(24-26(11)16)25-6-2-3-12(10-25)18(27)21-15-8-13(19)7-14(20)9-15/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVCBZOQIOCYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution or other suitable reactions.

    Incorporation of the Dichlorophenyl Group: The dichlorophenyl group is attached via coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Use of Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate key coupling reactions.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.

    Inhibit Enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.

    Modulate Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Application
Target Compound Triazolo[4,3-b]pyridazin 3,5-Dichlorophenyl, piperidine-3-carboxamide N/A Potential therapeutics
Lin28-1632 Triazolo[4,3-b]pyridazin N-Methylacetamide, phenyl N/A Protein inhibition
E-4b Triazolo[4,3-b]pyridazin Pyrazole, propenoic acid 253–255 Research chemical
Metosulam Triazolo[1,5-a]pyrimidine Sulfonamide, dichlorophenyl N/A Herbicide

Research Findings and Implications

  • Thermal Stability : Compounds like E-4b with rigid heterocyclic frameworks exhibit high melting points (>250°C), suggesting that the target compound may similarly demonstrate stability under physiological conditions .
  • Bioactivity : The triazolo-pyridazin core is associated with enzyme inhibition (e.g., Lin28-1632 ), while triazolo-pyrimidine derivatives (e.g., metosulam) target plant enzymes . This indicates that substituent choice dictates target specificity.
  • Solubility and Permeability: Polar groups (e.g., propenoic acid in E-4b) enhance solubility but may limit blood-brain barrier penetration, whereas lipophilic groups (e.g., dichlorophenyl) in the target compound could improve tissue distribution.

Biological Activity

N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Triazolopyridazine moiety : A fused bicyclic structure that contributes to the compound's biological activity.
  • Dichlorophenyl group : Enhances lipophilicity and receptor binding affinity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₈H₁₈Cl₂N₆O
Molecular Weight405.3 g/mol
CAS Number1081121-65-4

The biological activity of this compound involves several mechanisms:

  • Receptor Binding : The compound interacts with specific receptors in the body, modulating their activity. This can lead to therapeutic effects in various conditions.
  • Enzyme Inhibition : It may inhibit the activity of enzymes involved in critical biochemical pathways, impacting processes such as cell proliferation and apoptosis.
  • Signaling Pathway Modulation : The compound influences signaling pathways related to cell growth and differentiation.

Therapeutic Applications

Research indicates potential therapeutic applications in the following areas:

  • Neurological Disorders : The compound is being investigated for its effects on neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety.
  • Cancer Therapy : Preliminary studies suggest it may inhibit tumor growth through its action on specific cancer-related pathways.
  • Antimicrobial Activity : Some derivatives have shown promise against various pathogens, indicating a potential role in treating infectious diseases.

Similar Compounds

The compound shares structural similarities with other triazolopyridazine derivatives and piperidine-based compounds. For instance:

  • Triazolopyridazine-based Kinase Inhibitors : Compounds that target kinases involved in cancer progression.
  • Piperidine-based Neuroactive Compounds : These compounds are known for their effects on the central nervous system.

Unique Features

FeatureThis compoundSimilar Compounds
Structural ComplexityHighModerate to High
Mechanism of ActionMulti-faceted (receptor binding, enzyme inhibition)Often single-target
Therapeutic PotentialBroad (neurological, oncological)Specific (often limited)

Study 1: Antitumor Activity

A study investigated the antitumor effects of this compound in vitro. Results showed significant inhibition of cell proliferation in various cancer cell lines with an IC50 value of approximately 0.58 μM .

Study 2: Antimicrobial Efficacy

Another study focused on its antimicrobial properties against Cryptosporidium species. The compound demonstrated effective parasite elimination rates compared to standard treatments .

Study 3: Neurological Implications

Research exploring its effects on neurotransmitter systems indicated potential benefits for mood disorders. The compound showed promising results in modulating serotonin receptors .

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Use knockout cell lines or CRISPR-edited models to confirm target dependency.
  • Perform phosphoproteomics to map downstream signaling pathways.
  • Cross-validate with in vivo models (e.g., xenograft mice) for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.